molecular formula C7H5ClN2O2S B14251270 Benzenesulfonamide, 4-chloro-N-cyano- CAS No. 325801-51-2

Benzenesulfonamide, 4-chloro-N-cyano-

Cat. No.: B14251270
CAS No.: 325801-51-2
M. Wt: 216.65 g/mol
InChI Key: AUZYJGAHKQUWPT-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-chloro-N-cyano- is a chemical compound with the molecular formula C7H5ClN2O2S It is a derivative of benzenesulfonamide, where a chlorine atom is substituted at the para position and a cyano group is attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzenesulfonamide, 4-chloro-N-cyano- typically involves the reaction of 4-chlorobenzenesulfonyl chloride with cyanamide under basic conditions. The reaction proceeds through nucleophilic substitution, where the cyano group replaces the chloride ion. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of benzenesulfonamide, 4-chloro-N-cyano- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or distillation to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions: Benzenesulfonamide, 4-chloro-N-cyano- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of benzenesulfonamide, 4-chloro-N-cyano- involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to a decrease in the production of bicarbonate ions, affecting various physiological processes. The cyano group plays a crucial role in enhancing the binding affinity and selectivity of the compound towards its target .

Comparison with Similar Compounds

Uniqueness: Benzenesulfonamide, 4-chloro-N-cyano- is unique due to the presence of both chlorine and cyano groups, which confer distinct chemical properties and reactivity. The combination of these groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy as an enzyme inhibitor .

Properties

CAS No.

325801-51-2

Molecular Formula

C7H5ClN2O2S

Molecular Weight

216.65 g/mol

IUPAC Name

4-chloro-N-cyanobenzenesulfonamide

InChI

InChI=1S/C7H5ClN2O2S/c8-6-1-3-7(4-2-6)13(11,12)10-5-9/h1-4,10H

InChI Key

AUZYJGAHKQUWPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC#N)Cl

Origin of Product

United States

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